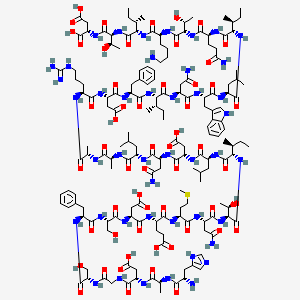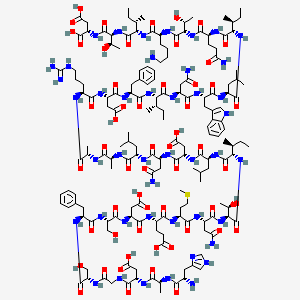
329696-49-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDC2.5 mimotope 1040-31 is a strong agonistic peptide for diabetogenic T cell clone BDC2.5, and the 1040-31 peptide is specific for BDC 2.5 TCR Tg+ T cells.
Applications De Recherche Scientifique
Micro Total Analysis Systems in Scientific Research
Microfluidic Devices and Lab-on-a-Chip Technology Microfluidic devices, also referred to as Micro Total Analysis Systems or Lab-on-a-Chip, have significantly advanced in recent years. These devices integrate multiple functional elements, automating complete chemical analyses. They have shown remarkable proficiency in biomedical analyses, especially at the cellular level. The applications of these microfluidic systems extend to drug screening, disease diagnosis, and nucleic acid analysis, showcasing their versatility in various scientific and medical fields (Patabadige et al., 2016).
Interconnectivity in Scientific Research
Connexin Channels and Intercellular Communication Connexin channels form crucial intercellular channels in gap junctions, mediating electrotonic coupling and serving as conduits for intercellular molecular signaling. The biophysical study of connexin channels has gained significant momentum, leading to insights into their multifunctional roles in development, physiology, and pathology. These channels are dynamic entities that are essential for understanding intercellular molecular movements and their implications in various developmental and physiological defects (Harris, 2001).
The Evolution of Scientific Inquiry
The Role of Scientific Research Scientific research plays a pivotal role in unraveling the mysteries of the universe and living beings, creating technologies that benefit humanity and contribute to wealth creation. The discussions at the 2013 AAAS Annual Meeting emphasized the "Beauty and Benefits of Science," highlighting the dual nature of scientific research as a tool for exploration and a source of practical applications (Press, 2013).
Social Implications of Scientific Research
Shaping Technological Trajectories through Research The influence of technology and science is undeniable, and there is a growing need to address social concerns through the research process. This approach involves guiding research and development in alignment with societal concerns, especially in controversial fields like genomics, synthetic biology, and nanotechnology. Policymakers are increasingly focusing on the ethical, legal, and social aspects of scientific research and technological developments, recognizing the research process as an opportunity to address societal concerns (Schuurbiers & Fisher, 2009).
Data Management in Scientific Research
Practices and Perceptions of Data Sharing by Scientists Data sharing is a critical aspect of the scientific method, essential for the verification of results and the extension of research. However, challenges in data accessibility, discovery, re-use, preservation, and sharing persist. Most scientists are satisfied with initial and short-term data management but express concerns regarding long-term data preservation. The study also highlights the willingness of researchers to share data under specific conditions, such as formal citation and sharing reprints (Tenopir et al., 2011).
Propriétés
Numéro CAS |
329696-49-3 |
|---|---|
Formule moléculaire |
C₆₃H₉₇N₁₇O₁₄S |
Poids moléculaire |
1348.61 |
Séquence |
One Letter Code: YVRPLWVRME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








